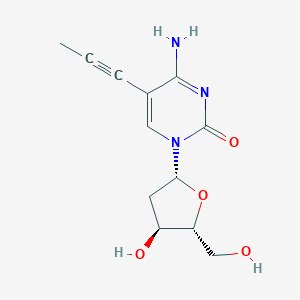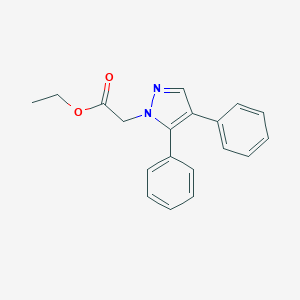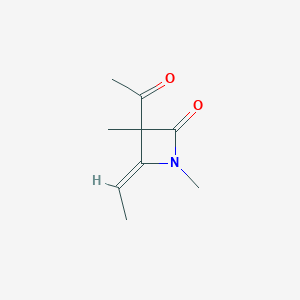
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI), also known as AEDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEDM is a chiral molecule that exists in two stereoisomeric forms, (Z) and (E). The (Z)-isomer is the most commonly studied form and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit various scientific research applications. It has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has also been investigated for its antimicrobial and antifungal properties. In addition, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) is not fully understood. However, it has been proposed that 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) may act by binding to specific target proteins and inhibiting their activity. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Effets Biochimiques Et Physiologiques
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has also been found to exhibit neuroprotective effects, which may be attributed to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple procedures. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) is also stable under normal laboratory conditions and can be stored for long periods. However, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has certain limitations for lab experiments. It is a chiral molecule and exists in two stereoisomeric forms, which may complicate its use in certain experiments. In addition, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has a relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI). One potential direction is the investigation of its potential as a chiral building block in the synthesis of biologically active compounds. Another potential direction is the investigation of its inhibitory effects on enzymes involved in various diseases, such as Alzheimer's disease. In addition, the development of new synthetic methods for the production of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) and its analogs may lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) can be synthesized using relatively simple procedures and has been found to exhibit various scientific research applications. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has several advantages for lab experiments, but also has certain limitations. The study of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has several future directions, including the investigation of its potential as a chiral building block and the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) involves the condensation of 2-acetyl-1,3-dimethylpyrrole with ethylidene malonate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the azetidinone ring. The (Z)-isomer of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) can be obtained by selective hydrogenation of the (E)-isomer using a palladium catalyst.
Propriétés
Numéro CAS |
118987-42-1 |
|---|---|
Nom du produit |
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
(4Z)-3-acetyl-4-ethylidene-1,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-5-7-9(3,6(2)11)8(12)10(7)4/h5H,1-4H3/b7-5- |
Clé InChI |
PVNMHOMKUSCNCW-ALCCZGGFSA-N |
SMILES isomérique |
C/C=C\1/C(C(=O)N1C)(C)C(=O)C |
SMILES |
CC=C1C(C(=O)N1C)(C)C(=O)C |
SMILES canonique |
CC=C1C(C(=O)N1C)(C)C(=O)C |
Synonymes |
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



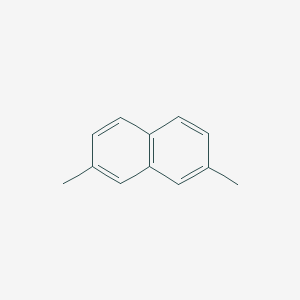

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
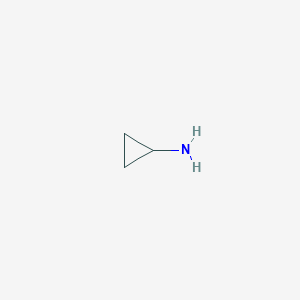
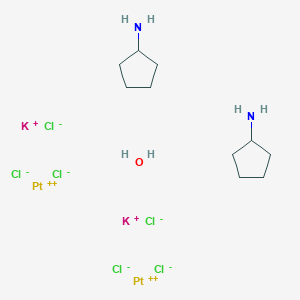
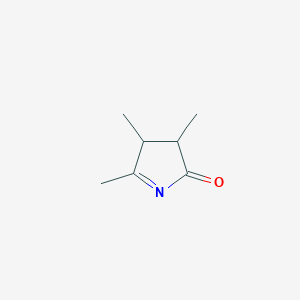
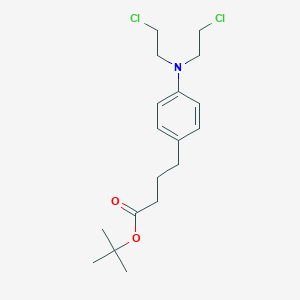
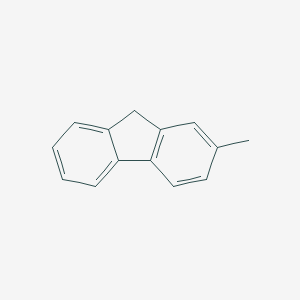
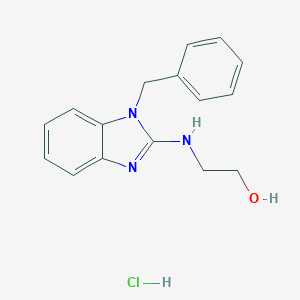
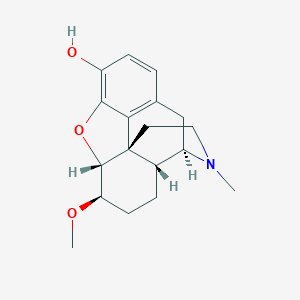
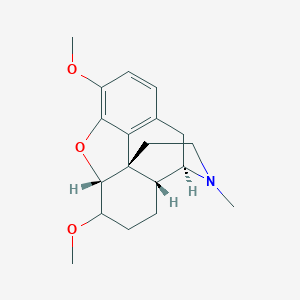
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
